Calealactone B
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Overview
Description
Calealactone B is a sesquiterpene lactone isolated from the leaves of the plant Calea pinnatifida. This compound belongs to a class of naturally occurring organic compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calealactone B is typically isolated from the methanol extract of the leaves of Calea pinnatifida. The isolation process involves chromatographic fractionation of the dichloromethane phase of the methanol extract. High-performance liquid chromatography (HPLC) is used to separate and purify the compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources, specifically the leaves of Calea pinnatifida .
Chemical Reactions Analysis
Types of Reactions
Calealactone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study the reactivity and mechanisms of sesquiterpene lactones.
Mechanism of Action
Calealactone B exerts its effects through several mechanisms:
Comparison with Similar Compounds
Calealactone B is structurally similar to other sesquiterpene lactones such as calein C and its derivatives. it exhibits unique cytotoxic properties that distinguish it from other related compounds .
Calein C: Another sesquiterpene lactone isolated from Calea pinnatifida, known for its antitumor activity.
Calein C Derivative: A product of the Michael addition of methanol to calein C, which shows different cytotoxic properties compared to this compound.
This compound’s unique structural features and biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRVKOYZAMSBL-PXFMFDQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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